molecular formula C17H12N2OS B5850336 2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B5850336
M. Wt: 292.4 g/mol
InChI Key: OYOJHBNXUFZLRS-GDNBJRDFSA-N
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Description

2-[(4-Methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one (hereafter referred to as Compound A) is a member of the thiazolo[3,2-a]benzimidazol-3(2H)-one family, a class of fused heterocyclic compounds with a bicyclic core comprising a thiazole ring condensed with a benzimidazole moiety. The exocyclic methylene group at position 2 is substituted with a 4-methylphenyl group, which modulates its electronic and steric properties. These derivatives are synthesized via condensation of thiazolo[3,2-a]benzimidazol-3(2H)-one with aromatic aldehydes under acidic or basic conditions (e.g., pyridine/dicyclohexylcarbodiimide or AcOH/AcONa) .

Compound A has been investigated for its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, though specific data for this derivative remain less documented compared to its analogs.

Properties

IUPAC Name

(2Z)-2-[(4-methylphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c1-11-6-8-12(9-7-11)10-15-16(20)19-14-5-3-2-4-13(14)18-17(19)21-15/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOJHBNXUFZLRS-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or benzimidazole rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole or benzimidazole derivatives.

    Substitution: Formation of substituted thiazole or benzimidazole derivatives with different functional groups.

Scientific Research Applications

Synthesis of 2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

The synthesis of this compound typically involves a one-pot reaction combining thiazole and benzimidazole derivatives. A notable method includes heating a mixture of appropriate precursors under solvent-free conditions, which has been reported to yield high purity and good yields of the target compound .

Key Synthetic Pathways

  • Solvent-Free Synthesis : This method enhances yield and reduces environmental impact by eliminating the need for solvents.
  • Reflux Methods : Some studies have reported refluxing mixtures of thiazoles with substituted benzimidazoles to achieve the desired product.

Antimicrobial Properties

Research indicates that compounds containing the thiazolo[3,2-a]benzimidazole framework exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
  • Antifungal Activity : Similar compounds have shown activity against fungal infections, with mechanisms involving interference with fungal cell membrane integrity .

Anticancer Potential

Recent investigations highlight the potential anticancer properties of thiazolo[3,2-a]benzimidazole derivatives. These compounds are thought to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Certain derivatives have been shown to inhibit cell proliferation by causing cell cycle arrest in the G2/M phase.
  • Apoptotic Mechanisms : The activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds exert their effects on cancer cells .

Other Biological Activities

The broad spectrum of biological activities associated with this class of compounds includes:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anthelmintic : There is evidence supporting the use of these compounds in treating parasitic infections due to their ability to disrupt metabolic processes in helminths .

Case Study 1: Antibacterial Activity Assessment

A study conducted by Nofal et al. evaluated the antibacterial properties of various thiazolo[3,2-a]benzimidazole derivatives. The results indicated that certain modifications to the phenyl ring significantly enhanced antibacterial efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, revealing promising candidates for further development .

Case Study 2: Anticancer Activity Evaluation

In another study focused on anticancer activity, researchers synthesized several derivatives of thiazolo[3,2-a]benzimidazole and tested them against human cancer cell lines. The findings showed that specific substitutions on the benzimidazole moiety led to increased cytotoxicity against breast and lung cancer cells. Apoptosis assays confirmed that these compounds triggered programmed cell death through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Key Observations :

  • Substituents with electron-withdrawing groups (e.g., 3-Cl, 5-Iodo) often require harsher conditions or specialized methods (e.g., microwaves) .
  • Hydroxyl and methoxy groups (e.g., 4-OH, 2,5-diOMe) may reduce reaction yields due to increased steric hindrance or side reactions .

Key Observations :

  • Compound 17 (5-iodo-2-furanyl) demonstrates high selectivity for NPP1 inhibition, suggesting that electron-deficient substituents enhance target affinity .
  • Chlorinated derivatives (e.g., Compound B, E) exhibit potent antiparasitic and antimicrobial activities, likely due to increased lipophilicity .

Physicochemical and Spectral Comparisons

Table 3: Physicochemical Properties

Compound ID Melting Point (°C) λmax (UV-Vis) IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals)
Compound A 180–183* 320 nm 1685 δ 8.2 (Ar-H), δ 2.4 (CH₃)
2-(4-NO₂-C₆H₄) (Compound F) 193–196 350 nm 1690 δ 8.6 (Ar-H, NO₂)
Compound D 140–143 310 nm 1670 δ 3.8 (OCH₃), δ 6.9 (Ar-H)
Compound B 193–196 325 nm 1680 δ 7.5 (Ar-H, Cl)

*Estimated based on analogs in .

Key Observations :

  • Nitro groups (Compound F) induce a bathochromic shift in UV-Vis spectra due to extended conjugation .
  • Methoxy groups (Compound D) lower melting points compared to halogenated analogs, reflecting reduced crystallinity .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Enhance enzyme inhibitory activity (e.g., NPP1 inhibition by Compound 17) but may reduce solubility .
  • Halogen Substituents : Improve antimicrobial and antiparasitic efficacy via increased membrane permeability .
  • Hydroxyl/Methoxy Groups : Introduce redox activity and moderate steric effects, balancing bioactivity and synthetic feasibility .

Biological Activity

The compound 2-[(4-methylphenyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of thiazolo[3,2-a]benzimidazoles typically involves the reaction of 2-mercaptobenzimidazole with various aldehydes or ketones under acidic conditions. For instance, a method involving the condensation of 2-mercaptobenzimidazole with 4-methylbenzaldehyde has been documented, yielding the target compound in moderate to good yields. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm the structure .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
2aA-431<10
2bJurkat<5
2cHT29 (colorectal)<15

Antimicrobial Activity

Thiazolo[3,2-a]benzimidazoles have also demonstrated antimicrobial properties. Studies have shown that certain derivatives possess effective activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some compounds were found to be as low as 6.25 µg/mL .

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainMIC (µg/mL)Reference
3aE. coli6.25
3bS. aureus12.5
3cP. aeruginosa6.25

Anticonvulsant Activity

Some thiazole derivatives have been evaluated for anticonvulsant activity. In particular, compounds with specific substituents on the phenyl ring showed promising results in animal models of epilepsy, indicating potential for further development in this area .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the phenyl ring significantly influence biological activity. Substituents such as electron-withdrawing groups enhance anticancer potency, while specific configurations are crucial for antimicrobial efficacy .

Key Findings:

  • Electron-withdrawing groups at the para position of the phenyl ring are associated with increased cytotoxicity.
  • Hydrophobic interactions play a critical role in binding affinity to biological targets.

Case Studies

Several case studies have been documented that illustrate the effectiveness of thiazolo[3,2-a]benzimidazoles in preclinical models:

  • Case Study on A-431 Cells : A derivative exhibited an IC50 value significantly lower than doxorubicin, suggesting better efficacy in targeting cancer cells.
  • Antimicrobial Screening : A series of compounds were tested against multi-drug resistant strains, showing promise as potential new antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-[(4-methylphenyl)methylene]thiazolo[3,2-a]benzimidazol-3(2H)-one?

  • Methodological Answer : The compound is typically synthesized via one-pot multicomponent reactions. For example, a mixture of 1,3-dihydro-2H-benzimidazole-2-thione, substituted aldehydes (e.g., 4-methylbenzaldehyde), and chloroacetic acid in glacial acetic acid/acetic anhydride with sodium acetate yields the target compound . Reaction progress is monitored by TLC, and purification involves recrystallization from hexane/ethyl acetate.
  • Key Data : Melting points for analogous derivatives range from 140–206°C, with IR confirming C=O (1650–1700 cm⁻¹) and C=N (1600–1620 cm⁻¹) stretches .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are standard. For example:

  • ¹H NMR : Aromatic protons appear at δ 6.8–8.0 ppm, while the exocyclic methylene proton resonates as a singlet near δ 8.2 ppm .
  • MS : Molecular ion peaks (M⁺) align with the molecular formula (e.g., m/z 294–317 for adducts like [M+Na]+) .

Q. What are the primary biological activities reported for this compound class?

  • Methodological Answer : Derivatives exhibit antibacterial, anticancer, and enzyme inhibitory properties. Standard assays include:

  • Antimicrobial : Disk diffusion against E. coli or S. aureus .
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for hypoxic tumor models) .
    • Example : 2-Arylidene derivatives inhibit ubiquitin ligases and H+/K+-ATPase, suggesting anti-ulcer applications .

Advanced Research Questions

Q. How does regioselectivity influence the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

  • Methodological Answer : Regioselectivity is controlled by Lewis acids (e.g., ZrCl₄ or Bi(NO₃)₃) during ring-opening of 2,2-dicyanooxiranes. For instance, ZrCl₄ directs nucleophilic attack to form 2-arylidene products, confirmed by NOESY NMR . Competing pathways (e.g., thiazolinones vs. triazolones) are minimized by optimizing solvent (acetonitrile) and reaction time (7–24 hours) .

Q. What electrochemical properties are critical for redox-active derivatives?

  • Methodological Answer : Cyclic voltammetry (CV) and polarography reveal pH-dependent reduction mechanisms. For 2-arylazo derivatives:

  • Reduction Potential : E½ correlates with Hammett σ values (ρ = 0.65), indicating electron-withdrawing groups stabilize radical intermediates .
  • Mechanism : Azo group reduction (−0.8 to −1.2 V vs. SCE) precedes thiazole ring protonation, confirmed by preparative electrolysis .

Q. How do structural modifications (e.g., nitroaryl substituents) enhance cytotoxic selectivity?

  • Methodological Answer : Nitro groups improve hypoxic selectivity via bioreduction to cytotoxic nitro radicals. Derivatives are synthesized via two-step (chloroacetic acid + benzaldehyde) or one-pot methods .
  • Data : Nitro-substituted analogs show 10-fold lower IC₅₀ in hypoxic vs. normoxic HeLa cells .

Data Contradictions and Resolution

Q. How can discrepancies in reported biological activities be resolved?

  • Methodological Answer : Variability in antimicrobial results may stem from assay conditions (e.g., inoculum size, solvent controls). Replicate studies with standardized protocols (CLSI guidelines) and structural confirmation (X-ray crystallography) are critical .
  • Example : Anti-T. spiralis activity varies with substituent position; 3,5-dimethoxy groups enhance efficacy compared to 4-methyl .

Structure-Activity Relationship (SAR) Table

Substituent Biological Activity Key Reference
4-MethylphenylModerate antibacterial (MIC 32 µg/mL)
4-Hydroxy-3,5-dimethoxyEnhanced anticancer (IC₅₀ 8 µM, hypoxic)
NitroarylSelective cytotoxicity (hypoxia ratio 10:1)
2,3-DimethoxybenzylideneMGlu1 antagonism (Ki 0.5 nM)

Future Directions

  • Computational Modeling : DFT studies to predict redox potentials and binding modes with enzyme targets (e.g., ubiquitin ligases) .
  • In Vivo Validation : Pharmacokinetic profiling of nitroaryl derivatives in murine tumor models .

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